![molecular formula C15H13N3O3 B13549154 5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B13549154.png)
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a furan ring, a pyridine ring, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the oxazole ring through a cyclization reaction. The furan and pyridine rings are introduced through subsequent coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Applications De Recherche Scientifique
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-iodo-furan-2-yl)-1-pyridin-3-yl-propenone
- 3-furan-2-yl-1-pyridin-3-yl-propenone
- 5-(furan-2-yl)-3-(pyridin-2-yl)-1,2,4-triazine
Uniqueness
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C15H13N3O3 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
5-(furan-2-yl)-N-(2-pyridin-3-ylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-7-5-11-3-1-6-16-10-11)12-9-14(21-18-12)13-4-2-8-20-13/h1-4,6,8-10H,5,7H2,(H,17,19) |
Clé InChI |
FHJGULITXKUDMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


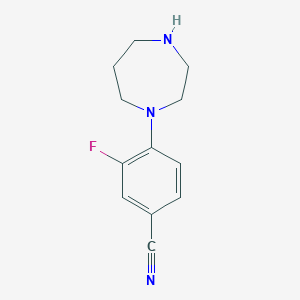
![2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)
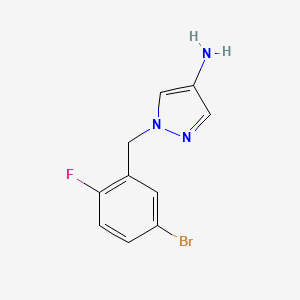
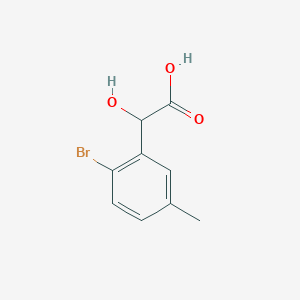
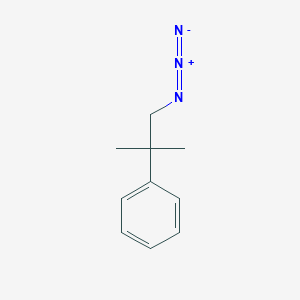
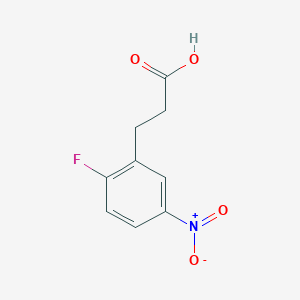
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)
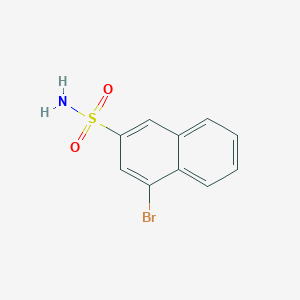
![1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13549114.png)
![1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate](/img/structure/B13549118.png)

![6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13549123.png)
![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13549133.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B13549137.png)
